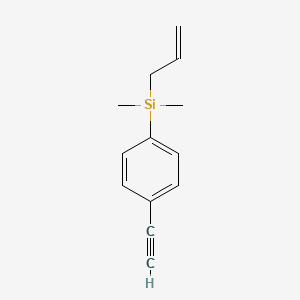
Allyl-(4-ethynyl-phenyl)-dimethyl silane
概要
説明
Allyl-(4-ethynyl-phenyl)-dimethyl silane is a useful research compound. Its molecular formula is C13H16Si and its molecular weight is 200.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Polymerization
Allyl-(4-ethynyl-phenyl)-dimethyl silane serves as a valuable monomer for the synthesis of organosilicon polymers. A notable method involves the polymerization of this compound in the presence of hafnium tetrachloride as a catalyst, which facilitates the formation of high molecular weight polymers with controlled architecture. The reaction proceeds efficiently in solvents like methylene chloride, highlighting its potential for producing environmentally friendly materials due to minimized waste generation during synthesis .
Table 1: Polymerization Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hafnium Tetrachloride | Methylene Chloride | 25 | 77 |
| Hafnium Tetrachloride | Chloroform | 25 | 72 |
| Hafnium Tetrachloride | Carbon Tetrachloride | 25 | 75 |
Reactivity with Electrophiles
The compound exhibits significant reactivity with various electrophiles, including nitrene and peroxyacids. Studies have demonstrated that allyl silanes can undergo nucleophilic attack at nitrene centers, leading to the formation of aziridine intermediates. This reactivity is crucial for developing new synthetic pathways in organic chemistry . Additionally, reactions with peroxyacids yield peroxide derivatives that can further undergo transformations to produce valuable intermediates .
Case Study: Electrophilic Substitution Reactions
In a study involving allyl silanes, the compound was treated with m-chloroperbenzoic acid (m-CPBA) under basic conditions. The expected peroxide product was isolated, which upon standing underwent isomerization through a Brook rearrangement to yield an allylic alcohol with a yield of 73%. This illustrates the compound's utility in synthesizing complex organic molecules through electrophilic substitution reactions .
Applications in Organocatalysis
This compound has been employed in organocatalytic reactions, particularly in asymmetric synthesis. For instance, it has been utilized in enantioselective allylation reactions where chiral catalysts are used to achieve high levels of enantioselectivity. Research indicates that using a copper catalyst system can lead to moderate yields and enantiomeric excess when applied to ketones .
Table 2: Enantioselective Allylation Results
| Substrate | Catalyst Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Acetophenone | Cu-BINAP | 65 | 61 |
| Various Aldehydes | Ag-Diphosphine | >99 | 56 |
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of silicone-based materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance characteristics, making them ideal for use in coatings, adhesives, and sealants.
化学反応の分析
Polymerization Reactions
Allyl-(4-ethynyl-phenyl)-dimethyl silane undergoes polymerization in methylene chloride solvent using HfCl₄ as a catalyst. This reaction leverages the compound’s ethynyl group to form polymeric structures through carbosilylation, a process that installs both silyl and organic functionalities. Key features include:
-
Reaction Conditions : 0°C, inert atmosphere (argon), HfCl₄ (0.25 mmol), CH₂Cl₂ solvent .
-
Yield : >70% efficiency reported for analogous systems.
-
Mechanism : HfCl₄ activates the alkyne, enabling nucleophilic addition of the allyl group. The catalytic cycle involves a β-silyl alkenyl cation intermediate (Scheme 8 in ).
Carbosilylation of Alkynes
The compound participates in intermolecular allylsilylation with terminal alkynes, forming trans-allylsilylated products with high stereoselectivity. This reaction is catalyzed by HfCl₄ and accommodates diverse substrates:
| Alkyne (R¹) | Allylsilane (R²) | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Ph–H | Allyl-SiMe₃ | 95 | 60 |
| p-Me–Ph–H | Allyl-SiMe₃ | 97 | 60 |
| n-Hexyl–H | Allyl-SiEt₃ | 73 | 180 |
Key Observations :
-
Electron-rich arylacetylenes (e.g., p-methylphenylacetylene) enhance reactivity .
-
Bulkier allylsilanes (e.g., SiPh₂Me) reduce yields due to steric effects .
Intramolecular Cyclization
Under HfCl₄ catalysis, the compound undergoes endo-selective cyclization to form silicon-containing cyclic structures. For example:
-
Mechanism : Activation of the alkyne by HfCl₄ facilitates nucleophilic attack by the allyl group, followed by ring closure (Scheme 8 in ).
Radical Group Transfer
While not explicitly documented for this compound, analogous alkynylsilanes undergo photoredox-catalyzed radical transfer reactions. For example:
-
Solvent : MeCN/MeOH (9:1) optimizes yields (57% for similar substrates) .
-
Mechanism : Radical intermediates form via single-electron transfer (SET), enabling C–Si bond cleavage and functionalization .
Triazole Formation
Relevant to ethynylsilane derivatives, Sonogashira cross-coupling with azides yields 1,2,3-triazoles. Though not directly tested on this compound, analogous reactions proceed via:
-
Steps : Deprotection of the trimethylsilyl group, followed by Cu-catalyzed azide-alkyne cycloaddition .
Reaction Mechanisms and Catalytic Insights
-
HfCl₄ Catalysis : The hafnium center coordinates to the alkyne, polarizing the π-bond for nucleophilic allyl attack (Scheme 8 in ).
-
Steric Effects : Bulky substituents on silicon reduce reaction rates and yields .
-
Solvent Influence : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilicity of intermediates .
特性
CAS番号 |
834966-20-0 |
|---|---|
分子式 |
C13H16Si |
分子量 |
200.35 g/mol |
IUPAC名 |
(4-ethynylphenyl)-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C13H16Si/c1-5-11-14(3,4)13-9-7-12(6-2)8-10-13/h2,5,7-10H,1,11H2,3-4H3 |
InChIキー |
OMGRNNPHRDDTDL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC=C)C1=CC=C(C=C1)C#C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













